N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide
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Overview
Description
“N’-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide” is a chemical compound with the molecular formula C19H18F3N3O3S . It has a molecular weight of 425.4 g/mol . The IUPAC name for this compound is N - [ [1- (benzenesulfonyl)piperidin-4-ylidene]amino]-3- (trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C19H18F3N3O3S/c20-19 (21,22)15-6-4-5-14 (13-15)18 (26)24-23-16-9-11-25 (12-10-16)29 (27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2, (H,24,26) . This string represents the compound’s molecular structure in a standard format.Physical and Chemical Properties Analysis
This compound has a molecular weight of 425.4 g/mol . It has a computed XLogP3-AA value of 2.9 , which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 8 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 425.10209710 g/mol . The topological polar surface area is 87.2 Ų , and it has a heavy atom count of 29 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study involved the synthesis of N-substituted derivatives of a similar compound, showcasing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential application of these compounds in developing new antimicrobial agents (H. Khalid et al., 2016).
Glycosidic Linkage Formation
Another application is in the formation of glycosidic linkages. A combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride was shown to be a potent reagent for converting thioglycosides to glycosyl triflates, which are key intermediates in the synthesis of diverse glycosidic structures (D. Crich & M. Smith, 2001).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Compounds derived from N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide have been evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Such studies are vital for identifying potential treatments for diseases related to enzyme dysfunction, such as Alzheimer's disease (H. Khalid, A. Rehman, & M. Abbasi, 2014).
Antioxidant and Anticholinesterase Activities
The synthesis of new sulfonyl hydrazones incorporating piperidine derivatives has shown significant antioxidant capacity and anticholinesterase activity. These findings indicate the potential use of these compounds in treating oxidative stress-related diseases and cholinesterase-related disorders (Nurcan Karaman et al., 2016).
Antidepressant Metabolism Study
An in-depth study on the oxidative metabolism of a novel antidepressant, Lu AA21004, which shares a similar structure, elucidated the roles of various cytochrome P450 enzymes in its biotransformation. Understanding the metabolic pathways of such compounds can inform their safe and effective therapeutic use (Mette G. Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a conflicting role in tumor cells, especially in hepatic liver cancer cells . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The molecular and cellular effects of the compound’s action include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Action Environment
The action, efficacy, and stability of the compound are likely influenced by environmental factors such as the hypoxic conditions often found in tumor cells . The compound’s efficacy may be enhanced in such environments due to the role of HIF-1 in adapting to hypoxic conditions .
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c20-19(21,22)15-6-4-5-14(13-15)18(26)24-23-16-9-11-25(12-10-16)29(27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQKTZJDSGRJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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